molecular formula C12H11FN2O2 B2626273 [5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid CAS No. 1273554-22-5

[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid

Cat. No. B2626273
M. Wt: 234.23
InChI Key: HNWNGXGPYXXTTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular formula of “[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid” is C12H11FN2O2. The structure of the compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .


Physical And Chemical Properties Analysis

“[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid” is a white crystalline powder. It has a molecular weight of 234.23 g/mol. The compound is stable under normal conditions and does not react with air or water.

Scientific Research Applications

Synthesis and Structural Studies

Compounds related to [5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid have been synthesized and characterized, revealing their molecular structures and bonding angles. For instance, Loh et al. (2013) synthesized similar pyrazole compounds and performed X-ray single crystal structure determination to analyze their structures (Loh et al., 2013). Additionally, the compound 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, related to the query compound, was synthesized and structurally characterized by Kariuki et al. (2021), revealing its molecular conformation and planarity (Kariuki et al., 2021).

Anti-inflammatory and Analgesic Properties

A study by Khalifa and Abdelbaky (2008) synthesized derivatives of imidazolyl acetic acid (related to the query compound) and evaluated their anti-inflammatory and analgesic activities, finding that some compounds exhibited maximum anti-inflammatory activity and were more effective than standard references (Khalifa & Abdelbaky, 2008).

Antimicrobial and Antitumor Activities

Research has explored the antimicrobial and antitumor properties of pyrazole derivatives. El-Borai et al. (2012) demonstrated the synthesis of pyrazolo[3,4-b]pyridines and evaluated their antimicrobial and antitumor activities, finding significant results against various microbes and liver cell lines (El-Borai et al., 2012). Similarly, Kumar et al. (2012) synthesized pyrazoline-5-ones with a thiazole moiety and found them to exhibit antimicrobial activity comparable to standard drugs (Kumar et al., 2012).

Corrosion Inhibition

Pyrazoline derivatives, including those structurally similar to the query compound, have been studied as corrosion inhibitors. Lgaz et al. (2018) investigated the effectiveness of pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media, finding high inhibition efficiency and adherence to the Langmuir adsorption isotherm (Lgaz et al., 2018).

Safety And Hazards

The compound “[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-7-10(6-11(16)17)12(15-14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWNGXGPYXXTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid

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